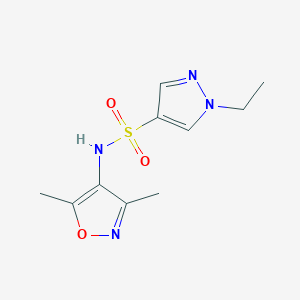![molecular formula C16H16BrN5O2 B10894449 (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10894449.png)
(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE: is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with other functional groups.
Aplicaciones Científicas De Investigación
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mecanismo De Acción
The mechanism of action of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromopyrazolo[1,5-a]pyrimidine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is unique due to its specific structural features and the presence of both bromine and furylmethyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C16H16BrN5O2 |
|---|---|
Peso molecular |
390.23 g/mol |
Nombre IUPAC |
(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H16BrN5O2/c17-12-9-18-15-8-14(19-22(15)10-12)16(23)21-5-3-20(4-6-21)11-13-2-1-7-24-13/h1-2,7-10H,3-6,11H2 |
Clave InChI |
KLOUBNGFKKQGLN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CO2)C(=O)C3=NN4C=C(C=NC4=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10894367.png)
![Methyl 4-[(4-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazin-1-yl)methyl]benzoate](/img/structure/B10894373.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl [(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate](/img/structure/B10894378.png)
methanone](/img/structure/B10894380.png)
![1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine](/img/structure/B10894401.png)
![2-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B10894408.png)
![ethyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10894413.png)
![2-(2,4-dimethylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide](/img/structure/B10894419.png)

![4-[7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenol](/img/structure/B10894427.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-methyl-4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10894429.png)
![Methyl 9-methyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate](/img/structure/B10894437.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-4-methylbenzamide](/img/structure/B10894443.png)
![N'-(2,4-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10894465.png)
